molecular formula C2H5N3O2 B1389791 (2Z)-2-Amino-2-(hydroxyimino)acetamide CAS No. 19703-90-3

(2Z)-2-Amino-2-(hydroxyimino)acetamide

Cat. No. B1389791
CAS RN: 19703-90-3
M. Wt: 103.08 g/mol
InChI Key: NZOXKLBUCRZPQB-UHFFFAOYSA-N
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Description

“(2Z)-2-Amino-2-(hydroxyimino)acetamide” is a chemical compound used in proteomics research . It has a molecular formula of C2H5N3O2 and a molecular weight of 103.08 .


Molecular Structure Analysis

The molecular structure of “(2Z)-2-Amino-2-(hydroxyimino)acetamide” is represented by the formula C2H5N3O2 . More detailed structural information might be available in specialized databases or scientific literature.


Physical And Chemical Properties Analysis

“(2Z)-2-Amino-2-(hydroxyimino)acetamide” has a molecular formula of C2H5N3O2 and a molecular weight of 103.08 . Additional physical and chemical properties might be available in specialized databases or scientific literature.

Safety and Hazards

“(2Z)-2-Amino-2-(hydroxyimino)acetamide” is classified as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

(2Z)-2-amino-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c3-1(5-7)2(4)6/h7H,(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOXKLBUCRZPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)(\C(=O)N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259935
Record name Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-Amino-2-(hydroxyimino)acetamide

CAS RN

1923816-07-2
Record name Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923816-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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